Welcome to the BenchChem Online Store!
molecular formula C10H16 B1670807 (R)-(+)-Limonene CAS No. 5989-27-5

(R)-(+)-Limonene

Cat. No. B1670807
M. Wt: 136.23 g/mol
InChI Key: XMGQYMWWDOXHJM-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04128729

Procedure details

Beta-damascenone (having the structure: ##STR12## Maltol; Ethyl maltol;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1]/[CH:2]=[CH:3]/C(C1C(C)(C)CC=CC=1C)=O.CC1OC=CC(=O)C=1O.[CH3:24][CH2:25][C:26]1O[CH:31]=[CH:30][C:28](=O)[C:27]=1O>>[CH3:24][C:25]1[CH2:26][CH2:27][CH:28]([C:2]([CH3:3])=[CH2:1])[CH2:30][CH:31]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C/C=C/C(=O)C1=C(C=CCC1(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)C=CO1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC1=C(C(=O)C=CO1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=CCC(CC1)C(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04128729

Procedure details

Beta-damascenone (having the structure: ##STR12## Maltol; Ethyl maltol;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1]/[CH:2]=[CH:3]/C(C1C(C)(C)CC=CC=1C)=O.CC1OC=CC(=O)C=1O.[CH3:24][CH2:25][C:26]1O[CH:31]=[CH:30][C:28](=O)[C:27]=1O>>[CH3:24][C:25]1[CH2:26][CH2:27][CH:28]([C:2]([CH3:3])=[CH2:1])[CH2:30][CH:31]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C/C=C/C(=O)C1=C(C=CCC1(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)C=CO1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC1=C(C(=O)C=CO1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=CCC(CC1)C(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04128729

Procedure details

Beta-damascenone (having the structure: ##STR12## Maltol; Ethyl maltol;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1]/[CH:2]=[CH:3]/C(C1C(C)(C)CC=CC=1C)=O.CC1OC=CC(=O)C=1O.[CH3:24][CH2:25][C:26]1O[CH:31]=[CH:30][C:28](=O)[C:27]=1O>>[CH3:24][C:25]1[CH2:26][CH2:27][CH:28]([C:2]([CH3:3])=[CH2:1])[CH2:30][CH:31]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C/C=C/C(=O)C1=C(C=CCC1(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)C=CO1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC1=C(C(=O)C=CO1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=CCC(CC1)C(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.